4-Methyl-5-oxo-3-phenylmorpholine-2-carboxamide
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Overview
Description
4-Methyl-5-oxo-3-phenylmorpholine-2-carboxamide is a chemical compound with the molecular formula C12H14N2O3 . It has a molecular weight of 234.25 g/mol . The compound is typically available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-methyl-5-oxo-3-phenyl-2-morpholinecarboxylic acid . The InChI code for the compound is 1S/C12H13NO4/c1-13-9(14)7-17-11(12(15)16)10(13)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3,(H,15,16) .Physical and Chemical Properties Analysis
The compound is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
A significant area of research involving 4-Methyl-5-oxo-3-phenylmorpholine-2-carboxamide is its synthesis and chemical properties. Studies have detailed efficient synthesis routes for related compounds, often involving intramolecular cyclization or other complex chemical reactions. For instance, Kumar et al. (2012) reported an efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles, highlighting the versatility of these compounds in chemical synthesis (Kumar et al., 2012). These methodologies can potentially be applied or adapted for the synthesis of this compound and its derivatives.
Biological Activities and Applications
Research has also focused on the biological activities of compounds structurally related to this compound, suggesting potential applications in medicinal chemistry. For example, studies have explored compounds with similar structures for their inhibitory effects on key biological targets such as NF-kappaB and AP-1 gene expression, which are critical in inflammatory and cancer pathways (Palanki et al., 2000).
Drug Discovery and Development
Compounds structurally related to this compound have been investigated for their potential as drug candidates. Research into their pharmacokinetics, metabolism, and disposition is crucial for understanding their suitability as therapeutic agents. Monteagudo et al. (2007) have contributed to this field by using advanced techniques like 19F-NMR spectroscopy to study the metabolism and disposition of potent HIV integrase inhibitors, which can inform the development of new drugs (Monteagudo et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
4-methyl-5-oxo-3-phenylmorpholine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-14-9(15)7-17-11(12(13)16)10(14)8-5-3-2-4-6-8/h2-6,10-11H,7H2,1H3,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCZZVSGKGWMRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(OCC1=O)C(=O)N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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